molecular formula C5H10N2 B180030 2,6-Diazaspiro[3.3]heptane CAS No. 174-77-6

2,6-Diazaspiro[3.3]heptane

Cat. No.: B180030
CAS No.: 174-77-6
M. Wt: 98.15 g/mol
InChI Key: UDSAJFSYJMHNFI-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.3]heptane is a chemical compound with the molecular formula C5H10N2 . It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da . It is also known by its German, French, and Index names .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . One method involves a concise and scalable synthesis of a this compound building block . Another method describes successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with two nitrogen atoms and five carbon atoms .


Chemical Reactions Analysis

The this compound structure has been shown to be useful in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 129.5±10.2 °C . The compound has a molar refractivity of 28.4±0.4 cm3 .

Scientific Research Applications

  • Palladium-Catalyzed Aryl Amination Reactions : 2,6-Diazaspiro[3.3]heptane has been utilized in Pd-catalyzed aryl amination reactions, proving its usefulness as a structural surrogate of piperazine (Burkhard & Carreira, 2008).

  • Synthesis for Library or Large-Scale Production : A practical synthesis route for 2,6-diazaspiro[3.3]heptanes, suitable for both library and large-scale synthesis, has been developed (Hamza et al., 2007).

  • Drug Discovery Building Blocks : Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized for use as building blocks in drug discovery (Guerot et al., 2011).

  • Anticonvulsant Activity : this compound derivatives have shown significant anticonvulsant activity in various models, highlighting their potential in developing new anticonvulsants (He et al., 2010).

  • Energetic Materials Research : Computational studies have been conducted on spirocyclic compounds, including dinitro-2,6-diaza-1,3,5,7-tetraoxaspiro[3.3]heptane, for their application as energetic materials (Seok, 2014).

  • Spirocyclic Ligands in Transition Metal Coordination : Research has explored the use of this compound and related compounds as spirocyclic sulfur and selenium ligands in the coordination of transition metal centers (Petrukhina et al., 2005).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

2,6-Diazaspiro[3.3]heptane Hydrochloride may be useful in the preparation of biphenyl pyridines as PD-1/PD-L1 inhibitors for treating cancer . This suggests potential future directions in cancer treatment research.

Properties

IUPAC Name

2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSAJFSYJMHNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617011
Record name 2,6-Diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174-77-6
Record name 2,6-Diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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